4H-1-Benzothiopyran-4-one, 3-bromo-2,3-dihydro-5-methoxy-
Overview
Description
4H-1-Benzothiopyran-4-one, 3-bromo-2,3-dihydro-5-methoxy-: is a heterocyclic compound that belongs to the class of benzothiopyrans This compound is characterized by the presence of a sulfur atom in the heterocyclic ring, along with a bromine atom and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1-Benzothiopyran-4-one, 3-bromo-2,3-dihydro-5-methoxy- typically involves the bromination of 4H-1-Benzothiopyran-4-one, followed by the introduction of the methoxy group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst. The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 4H-1-Benzothiopyran-4-one, 3-bromo-2,3-dihydro-5-methoxy- can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation Reactions: The sulfur atom in the heterocyclic ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the compound can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted benzothiopyran derivatives can be obtained.
Sulfoxides and Sulfones: Oxidation products of the sulfur atom.
Alcohols: Reduction products of the carbonyl group.
Scientific Research Applications
Chemistry: 4H-1-Benzothiopyran-4-one, 3-bromo-2,3-dihydro-5-methoxy- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.
Biology and Medicine: This compound has potential applications in medicinal chemistry. It may be explored for its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and pigments. Its unique chemical structure makes it suitable for applications requiring specific reactivity and stability.
Mechanism of Action
The mechanism of action of 4H-1-Benzothiopyran-4-one, 3-bromo-2,3-dihydro-5-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups play a crucial role in modulating its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to the desired biological effect. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
- 4H-1-Benzothiopyran-4-one, 2,3-dihydro-
- 4H-1-Benzopyran-4-one, 6-bromo-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-
- 4H-1-Benzothiopyran-4-one, 3-bromo-6-fluoro-2,3-dihydro-
Comparison: 4H-1-Benzothiopyran-4-one, 3-bromo-2,3-dihydro-5-methoxy- is unique due to the presence of both bromine and methoxy groups, which impart distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity patterns and biological activities, making it a valuable molecule for specific applications in research and industry.
Properties
IUPAC Name |
3-bromo-5-methoxy-2,3-dihydrothiochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2S/c1-13-7-3-2-4-8-9(7)10(12)6(11)5-14-8/h2-4,6H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMIELVSZWGAQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SCC(C2=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195515 | |
Record name | 4H-1-Benzothiopyran-4-one, 3-bromo-2,3-dihydro-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824057-70-6 | |
Record name | 4H-1-Benzothiopyran-4-one, 3-bromo-2,3-dihydro-5-methoxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1824057-70-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzothiopyran-4-one, 3-bromo-2,3-dihydro-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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